molecular formula C24H25N3O4 B2810579 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide CAS No. 942011-64-5

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide

Cat. No. B2810579
CAS RN: 942011-64-5
M. Wt: 419.481
InChI Key: NHEWYOSGJGIWRI-UHFFFAOYSA-N
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Description

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA is a small molecule that exhibits potent anti-cancer activity, making it a promising candidate for the development of novel anti-cancer drugs.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide" involve complex reactions leading to molecules with potential applications in various scientific fields. For instance, the study of the benzamide molecule titled "N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide acetonitrile solvate" reveals a structure stabilized by intra- and intermolecular hydrogen bonds, indicating the compound's potential utility in further chemical and pharmacological studies (Pang et al., 2006).

Photophysics and Organic Electronics

Research on dihydroquinazolinone derivatives, such as "Photophysics of Dihydroquinazolinone Derivatives: Experimental and Theoretical Studies," delves into the spectral, photophysical, and intramolecular charge transfer characteristics of synthesized compounds, demonstrating significant changes in photophysical properties depending on solvent polarity. These findings suggest the potential use of similar compounds in photovoltaic device fabrication due to their highly polar character of the excited state (Pannipara et al., 2017).

Medicinal Chemistry and Molecular Docking

The synthesis and antibacterial evaluation of derivatives related to "2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide" highlight their potential as antibacterial agents. A study titled "Synthesis, molecular docking and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives" conducted molecular docking studies to understand the interaction of these compounds with bacterial protein receptors, showing significant antibacterial activity against specific strains (Ravichandiran et al., 2015).

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17-19(9-5-11-22(17)27(29)30)24(28)25-16-23(26-12-14-31-15-13-26)21-10-4-7-18-6-2-3-8-20(18)21/h2-11,23H,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWYOSGJGIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide

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